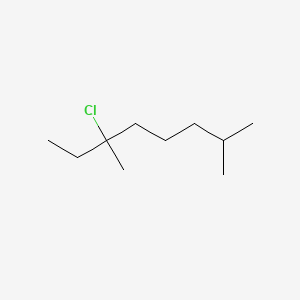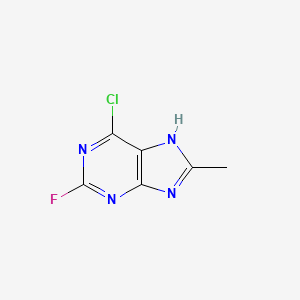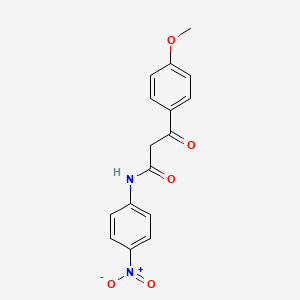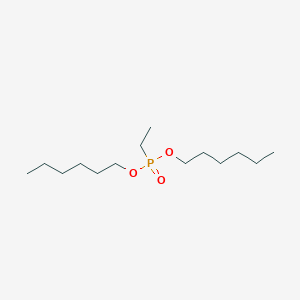
Dihexyl ethylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihexyl ethylphosphonate is an organophosphorus compound with the molecular formula C14H31O3P. It is part of the phosphonate family, which is characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihexyl ethylphosphonate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Dihexyl ethylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dihexyl ethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: It has applications in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as an antiviral agent.
Industry: It is used as a flame retardant, plasticizer, and antistatic agent in various industrial applications.
Mecanismo De Acción
The mechanism of action of dihexyl ethylphosphonate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The pathways involved in its action include the inhibition of phosphatases and kinases, which play crucial roles in cellular signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl ethylphosphonate
- Dimethyl methylphosphonate
- Diethyl methylphosphonate
Comparison
Dihexyl ethylphosphonate is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. For example, it has higher hydrophobicity and lower solubility in water, making it more suitable for applications requiring non-polar solvents. Its flame retardant properties are also enhanced due to the increased carbon content.
Propiedades
Número CAS |
6151-92-4 |
|---|---|
Fórmula molecular |
C14H31O3P |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
1-[ethyl(hexoxy)phosphoryl]oxyhexane |
InChI |
InChI=1S/C14H31O3P/c1-4-7-9-11-13-16-18(15,6-3)17-14-12-10-8-5-2/h4-14H2,1-3H3 |
Clave InChI |
RRUGBBNSHZGUPI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(CC)OCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)
![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)


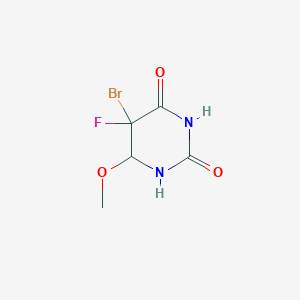
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
